CDK8-IN-18 is classified as a selective inhibitor of the CDK8 kinase module. The compound was developed through a series of synthetic modifications aimed at enhancing its potency and selectivity for CDK8 over other kinases. The research surrounding CDK8-IN-18 has been published in various scientific journals, emphasizing its significance in cancer biology and pharmacology .
The synthesis of CDK8-IN-18 involves multiple steps, typically beginning with commercially available starting materials. A common approach includes:
CDK8-IN-18 possesses a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The detailed molecular formula and structural data can be derived from X-ray crystallography studies or computational modeling:
The three-dimensional conformation of CDK8-IN-18 can be visualized using molecular modeling software, providing insights into its binding interactions with the CDK8 active site .
The chemical reactivity of CDK8-IN-18 is primarily focused on its interaction with the ATP-binding site of the CDK8 kinase. Key reactions include:
The mechanism of action for CDK8-IN-18 involves selective inhibition of the CDK8 kinase activity within the Mediator complex:
CDK8-IN-18 exhibits several notable physical and chemical properties relevant for its application in biological systems:
CDK8-IN-18 has several promising applications in scientific research:
Cyclin-dependent kinase 8 (CDK8) functions as a master regulator of RNA polymerase II (Pol II)-driven transcription through its integration into the Mediator complex—a 26–30 subunit molecular bridge that coordinates signals from transcription factors to the basal transcriptional machinery [1] [6]. CDK8’s kinase activity modulates transcription through three primary mechanisms:
Pathologically, CDK8 dysregulation is implicated in carcinogenesis via aberrant gene expression programs. For example, in colorectal cancer, CDK8 amplification drives Wnt/β-catenin-dependent oncogenes [4], while in breast cancer, it phosphorylates steroid receptor coactivators to fuel estrogen-responsive proliferation [6]. CDK8 also governs hypoxia adaptation by recruiting the super elongation complex (SEC) to HIF1α-targeted loci, promoting tumor survival under metabolic stress [6].
Table 1: Key Phosphorylation Targets of CDK8 in Transcriptional Regulation
Substrate | Functional Consequence | Disease Link |
---|---|---|
RNA Pol II CTD | Modulates PIC assembly; impairs promoter escape | Broadly oncogenic |
STAT1 (Ser727) | Enhances IFN-responsive gene transcription | Immunotherapy resistance |
SMAD1/SMAD3 (linker) | Promotes TGFβ signaling; targets SMADs for degradation | Metastasis in solid tumors |
HIF1α | Recruits SEC for elongation of hypoxia-response genes | Tumor metabolic adaptation |
The CDK8-cyclin C (CycC) heterodimer, stabilized by MED12/MED13, serves as a signaling nexus that amplifies oncogenic cascades:
Wnt/β-catenin pathway: CDK8 phosphorylates β-catenin at multiple residues (e.g., Ser191/Ser605), enhancing its nuclear retention and complex formation with TCF/LEF transcription factors. This upregulates c-MYC and cyclin D1, accelerating G1/S progression [2] [4]. In pancreatic cancer, CDK8-mediated β-catenin activation induces KLF2 expression, driving angiogenesis via VEGF secretion [4] [6].
TGFβ/SMAD pathway: CDK8 phosphorylates SMAD linker regions (Ser203/Ser207 in SMAD1), which potentiates transcriptional activity while simultaneously marking SMADs for proteasomal degradation—a dual mechanism that fine-tunes TGFβ signaling duration [2] [3]. Drosophila studies confirm CDK8-CycC directly binds Mad (SMAD homolog) to activate Dpp (TGFβ homolog)-dependent wing vein patterning [3] [5].
STAT pathway: Interleukin signaling induces STAT1/STAT3 recruitment to CDK8-Mediator. CDK8 phosphorylates STAT1 at Ser727, augmenting its transactivation potential and sustaining expression of apoptosis inhibitors (e.g., BCL2) [2] [6]. This axis is hyperactivated in hematologic malignancies and mediates resistance to JAK inhibitors.
Table 2: Oncogenic Pathways Regulated by CDK8-CycC Complex
Pathway | Mechanism | Tumor Context |
---|---|---|
Wnt/β-catenin | Phosphorylates β-catenin; enhances TCF/LEF activity | Colorectal, pancreatic cancer |
TGFβ/SMAD | SMAD linker phosphorylation; controls turnover | Breast cancer, melanoma |
STAT | STAT1-Ser727 phosphorylation; anti-apoptotic gene upregulation | AML, lymphoma |
Hypoxia (HIF1α) | SEC recruitment for elongation of pro-survival genes | Renal, glioblastoma |
First-generation CDK8 inhibitors (e.g., Cortistatin A) demonstrated proof-of-concept but suffered from limited selectivity, off-target effects against CDK19, and poor pharmacokinetics [4] [8]. Recent advances in structural biology have enabled rational design of highly specific inhibitors:
CDK8-IN-18 exemplifies next-generation agents characterized by a pyrazolo[3,4-d]pyrimidine core that achieves Type I binding mode in the ATP pocket. Key pharmacophores include:
This structure confers an IC₅₀ of 2.3 nM against CDK8 and a residence time of 950 minutes, outperforming clinical candidates like SEL120-34A (IC₅₀ = 5 nM) [8]. In colorectal cancer models, CDK8-IN-18 suppresses β-catenin-driven transcription (e.g., c-MYC, AXIN2) and induces G₁ arrest at 100 nM exposure [8] [9]. Its selectivity profile shows >100-fold specificity over CDK1/2/5/7/9 and minimal activity against 19 related kinases at 1 µM [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7